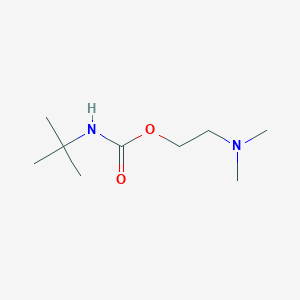

Tert-butyl (2-(dimethylamino)ethyl) carbamate

Description

Tert-butyl (2-(dimethylamino)ethyl) carbamate (CAS 196200-04-1) is a carbamate derivative featuring a dimethylaminoethyl group attached to a tert-butyloxycarbonyl (Boc) protected amine. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules such as kinase inhibitors (e.g., omisertinib) .

Properties

Molecular Formula |

C9H20N2O2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl N-tert-butylcarbamate |

InChI |

InChI=1S/C9H20N2O2/c1-9(2,3)10-8(12)13-7-6-11(4)5/h6-7H2,1-5H3,(H,10,12) |

InChI Key |

OOPSJRICMFIOPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)OCCN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(dimethylamino)ethyl) carbamate typically involves the reaction of tert-butyl chloroformate with 2-(dimethylamino)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(dimethylamino)ethyl) carbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

Substitution: Products depend on the nucleophile used.

Hydrolysis: 2-(dimethylamino)ethylamine and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl (2-(dimethylamino)ethyl) carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2-(dimethylamino)ethyl) carbamate involves its role as a protecting group. It temporarily masks the amine functionality, preventing it from reacting under certain conditions. The tert-butyl group can be removed under acidic conditions, revealing the free amine .

Comparison with Similar Compounds

Structural Similarities and Differences

Key structural analogs and their distinguishing features include:

Notes:

- The dimethylaminoethyl group in the target compound enhances basicity compared to analogs with simple alkyl chains (e.g., ethyl or bis-aminoethyl groups) .

Physical and Chemical Properties

- Melting Points: The hydrochloride salt of tert-butyl (2-(3,3-difluoroazetidin-1-yl)ethyl)carbamate melts at 137.1°C, whereas the target compound’s free base is likely liquid or low-melting due to the flexible dimethylaminoethyl chain .

- Solubility: The Boc group improves organic solubility, but the dimethylamino group may enhance water solubility in protonated forms compared to non-polar analogs (e.g., tert-butyl ethyl(2-(ethylamino)ethyl)carbamate, CAS 122734-34-3) .

Reactivity in Key Reactions

- Hydrolysis : The Boc group in the target compound is acid-labile, enabling deprotection under mild acidic conditions (e.g., trifluoroacetic acid), similar to other Boc-protected carbamates .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for tert-butyl (2-(dimethylamino)ethyl) carbamate, and how can purity be ensured?

- Methodology : The compound is synthesized via nucleophilic substitution between 2-(dimethylamino)ethylamine and tert-butyl chloroformate. Key steps:

Dissolve 2-(dimethylamino)ethylamine in anhydrous dichloromethane (DCM) under nitrogen.

Add triethylamine (1.2 eq) as a base to scavenge HCl.

Slowly add tert-butyl chloroformate (1.1 eq) at 0–5°C to minimize exothermic side reactions.

Stir for 12 hours at room temperature, then concentrate under reduced pressure.

- Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol. Purity (>95%) is confirmed by HPLC (C18 column, 210 nm detection) .

Q. What spectroscopic techniques are critical for structural confirmation?

- 1H NMR : Key signals include:

- Tert-butyl group: δ 1.43 ppm (s, 9H).

- Dimethylamino group: δ 2.24 ppm (s, 6H).

- Carbamate N-H: δ 5.1–5.3 ppm (broad, exchangeable).

- IR : Carbamate C=O stretch at 1690–1710 cm⁻¹ and absence of free amine N-H stretches (if fully reacted).

- Mass Spec : ESI+ expected [M+H]+ at m/z 217.2 (C9H20N2O2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Critical Parameters :

- Solvent : Anhydrous DCM or THF improves solubility and minimizes hydrolysis.

- Temperature : Controlled addition at 0°C reduces dimerization byproducts.

- Stoichiometry : A 10% excess of tert-butyl chloroformate ensures complete amine conversion.

- Scalability : Transition to continuous flow reactors enhances reproducibility. Studies on analogous carbamates show yields increasing from 65% (batch) to 85% (flow) .

Q. What are the stability profiles of this carbamate under varying pH and temperature conditions?

- Stability Data :

| Condition | Degradation Rate (t1/2) | Major Degradation Product |

|---|---|---|

| pH 2 (HCl, 25°C) | 2 hours | 2-(Dimethylamino)ethylamine |

| pH 7.4 (buffer) | 72 hours | None detected |

| pH 10 (NaOH, 25°C) | 30 minutes | tert-Butyl alcohol + CO2 |

- Storage Recommendations : Store at –20°C under nitrogen; avoid prolonged exposure to moisture .

Q. What computational strategies predict the compound’s interaction with enzymatic targets?

- Approach :

Docking Simulations : Use AutoDock Vina to model binding to acetylcholinesterase (PDB: 4EY7). Focus on the carbamate’s carbonyl interacting with Ser202.

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- Validation : Compare in silico binding scores with experimental IC50 values (e.g., Ellman’s assay). Analogous carbamates show IC50 values of 10–50 µM .

Q. How does the compound’s stereoelectronic profile influence its reactivity in nucleophilic environments?

- Key Factors :

- Electron Withdrawal : The carbamate carbonyl is electrophilic, facilitating nucleophilic attack (e.g., by serine hydrolases).

- Steric Shielding : The tert-butyl group protects the carbamate from premature hydrolysis.

- Experimental Evidence : Hammett studies on substituted carbamates show a ρ value of +1.2, indicating electron-deficient transition states during hydrolysis .

Key Recommendations for Researchers

- Synthesis : Prioritize anhydrous conditions and stoichiometric control to minimize byproducts.

- Characterization : Combine NMR, IR, and HPLC for unambiguous structural confirmation.

- Biological Studies : Use computational modeling to guide target selection before wet-lab validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.